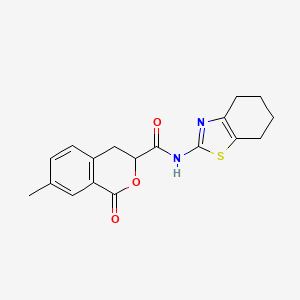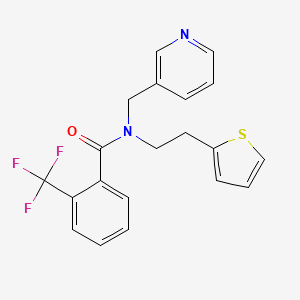
N,N-ジメチル-5-(メチルスルホニル)-2-フェニル-4-ピリミジンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine is a chemical compound known for its diverse applications in scientific research. It is characterized by its pyrimidine core, substituted with a methanesulfonyl group, a dimethylamino group, and a phenyl group.
科学的研究の応用
5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of suitable precursors.
Introduction of the methanesulfonyl group: This step involves the oxidation of a methylthio group to a methanesulfonyl group.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dimethylamino and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and amines are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted pyrimidines .
作用機序
The mechanism of action of 5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group and the dimethylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core and have similar biological activities.
Methanesulfonyl-substituted compounds: These compounds have similar chemical properties due to the presence of the methanesulfonyl group.
Uniqueness
5-methanesulfonyl-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methanesulfonyl group, a dimethylamino group, and a phenyl group makes it a versatile compound for various applications .
特性
IUPAC Name |
N,N-dimethyl-5-methylsulfonyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16(2)13-11(19(3,17)18)9-14-12(15-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVZYHUKMCIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1S(=O)(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2468072.png)
![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)



![5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2468081.png)
![N-(3-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2468082.png)
![2-methoxy-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2468083.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2468086.png)



